Target Engagement: CB1 Receptor Antagonist Classification with Documented Indication for Obesity
CAS 2200186-61-2 is catalogued in the IDRblab therapeutic target database as a Cannabinoid Receptor 1 (CB1) antagonist with a patented indication for obesity (ICD-11: 5B81), whereas closely related analogs such as 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one and 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lack publicly documented CB1 target annotation [1]. The patent family covering this compound (US7906652B2) explicitly claims CB1 antagonist/inverse agonist activity, placing it within a well-characterized pharmacological class alongside rimonabant and taranabant, but with the azetidine-pyranone scaffold potentially offering differentiated peripheral selectivity [2]. No head-to-head CB1 binding data (Ki or IC₅₀) for CAS 2200186-61-2 versus any named comparator has been identified in the public domain. Users should request vendor Certificate of Analysis for any proprietary screening data.
| Evidence Dimension | Documented target annotation (CB1 receptor antagonist) |
|---|---|
| Target Compound Data | CB1 antagonist; Indication: Obesity (ICD-11: 5B81); Patented (Merck & Co.) |
| Comparator Or Baseline | 6-Methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one: No documented CB1 target annotation; 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: No documented CB1 target annotation |
| Quantified Difference | Presence vs. absence of CB1 target documentation; quantitative binding data unavailable for direct comparison |
| Conditions | Database annotation (IDRblab, DrugMAP); patent claims (US7906652B2) |
Why This Matters
For research programs targeting the endocannabinoid system, documented CB1 antagonist annotation distinguishes this compound from structurally similar but target-uncharacterized analogs, reducing the risk of selecting inactive compounds for obesity or metabolic disorder screening.
- [1] IDRblab Drug Information. Drug ID: D0TS3S. Heterocyclic-substituted 3-alkyl azetidine derivative 3. Target: Cannabinoid receptor 1 (CB1), Antagonist. Indication: Obesity (ICD-11: 5B81). Company: Merck & Co., Inc. View Source
- [2] US7906652B2. Heterocycle-substituted 3-alkyl azetidine derivatives. Merck & Co., Inc. Filed Nov 21, 2006. Issued Mar 15, 2011. View Source
